molecular formula C16H18BrN3O B6706937 N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide

N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide

Cat. No.: B6706937
M. Wt: 348.24 g/mol
InChI Key: OLAQNEJXDXBLAX-UHFFFAOYSA-N
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Description

N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a cyclopropyl ring, and an imidazole moiety

Properties

IUPAC Name

N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-20-11-18-10-12(20)6-7-15(21)19-16(8-9-16)13-4-2-3-5-14(13)17/h2-5,10-11H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAQNEJXDXBLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCC(=O)NC2(CC2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Imidazole Derivative Formation: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.

    Amide Bond Formation: The final step involves coupling the cyclopropyl-bromophenyl intermediate with the imidazole derivative using amide bond-forming reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form phenol derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the effects of bromophenyl and imidazole derivatives on biological systems, including their interactions with proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also contains a cyclopropyl ring and an amide bond but differs in the presence of a sulfonamide group instead of an imidazole ring.

    N-(2-bromophenyl)propanamide: Similar in containing a bromophenyl group and an amide bond but lacks the cyclopropyl and imidazole moieties.

Uniqueness

N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both a bromophenyl group and an imidazole ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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